1-[(5-Chloropyridin-2-yl)methyl]piperazine
Overview
Description
“1-[(5-Chloropyridin-2-yl)methyl]piperazine” is a chemical compound with the molecular formula C10H14ClN3 . It is also known by its CAS Number: 1211532-37-4 . This compound is used in the synthesis of PF-06815345, a liver-targeted, orally available prodrug .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(5-Chloropyridin-2-yl)methyl]piperazine”, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-[(5-Chloropyridin-2-yl)methyl]piperazine” consists of a piperazine ring attached to a 5-chloropyridin-2-yl group . The exact molecular weight of this compound is 211.69 g/mol .
Chemical Reactions Analysis
As a component of PF-06815345, “1-[(5-Chloropyridin-2-yl)methyl]piperazine” undergoes conversion by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .
Physical And Chemical Properties Analysis
“1-[(5-Chloropyridin-2-yl)methyl]piperazine” is a compound with a molecular weight of 211.69 g/mol . It is stored at room temperature . The physical form of this compound is not explicitly mentioned in the sources.
Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
1-[(5-Chloropyridin-2-yl)methyl]piperazine derivatives demonstrate significance in medicinal chemistry. For example, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole illustrates the importance of such compounds in drug development processes. This compound was synthesized efficiently, and docking studies were conducted to explore its potential medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Antimicrobial and Antiproliferative Effects
Compounds containing 1-[(5-Chloropyridin-2-yl)methyl]piperazine have been explored for their antimicrobial and antiproliferative effects. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in experimental studies (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017). Another study demonstrated the antiproliferative effect of novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates on human leukemic cells (Kothanahally S Sharath Kumar, Ananda Hanumappa, M. Hegde, Kereyagalahally H Narasimhamurthy, S. Raghavan, K. Rangappa, 2014).
Pharmacological Evaluation
Pharmacological evaluations of compounds with 1-[(5-Chloropyridin-2-yl)methyl]piperazine structure have been conducted, revealing their potential in various therapeutic areas. For instance, the synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including antidepressant and antianxiety activities, highlight the diverse applications of these compounds (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Biochemical and Molecular Analysis
Biochemical and molecular studies involving 1-[(5-Chloropyridin-2-yl)methyl]piperazine derivatives have been conducted to understand their interaction with biological systems. For example, the study on the metabolism of a dopamine D(4)-selective antagonist explores the metabolic pathways in rats, monkeys, and humans, indicating the biochemical significance of such compounds (K. Zhang, P. Kari, M. Davis, G. Doss, T. Baillie, K. Vyas, 2000).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, including 1-[(5-Chloropyridin-2-yl)methyl]piperazine derivatives, have been a subject of research, indicating potential applications in material sciences (Jiaan Gan, Kongchang Chen, Chen-Pin Chang, H. Tian, 2003).
properties
IUPAC Name |
1-[(5-chloropyridin-2-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOXBHVAVUZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloropyridin-2-yl)methyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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